Product packaging for 4-Piperidinocyclohexyl valerate(Cat. No.:CAS No. 1532-02-1)

4-Piperidinocyclohexyl valerate

Cat. No.: B073973
CAS No.: 1532-02-1
M. Wt: 267.41 g/mol
InChI Key: BELYKPLCHUFRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Piperidinocyclohexyl valerate is a high-purity chemical compound with the molecular formula C 16 H 29 NO 2 and a molecular weight of 267.41 g/mol . This structured ester, systematically named (4-piperidin-1-ylcyclohexyl) pentanoate, features a valerate (pentanoate) moiety linked to a 4-piperidinocyclohexyl group, making it a valuable intermediate for exploratory research in medicinal chemistry and pharmacology . Researchers can leverage this compound as a key synthetic precursor due to its ester and piperidine functional groups. Its structural characteristics suggest potential as a building block for developing more complex molecules with biological activity. The compound is related to other piperidine derivatives, a class known for its significance in drug discovery and biochemical probing . For instance, certain piperidine-based structures have been investigated for their interaction with enzymes such as liver carboxylesterase, hinting at potential research applications in metabolic studies . Specifications & Data: - Molecular Formula: C 16 H 29 NO 2 - SMILES: CCCCC(=O)OC1CCC(CC1)N2CCCCC2 - InChI Key: BELYKPLCHUFRRA-UHFFFAOYSA-N - Predicted Properties: Available collision cross-section (CCS) data for various adducts, including [M+H]+ (168.7 Ų) and [M+Na]+ (169.0 Ų), are provided to support analytical method development . ⚠️ Intended Use and Handling: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NO2 B073973 4-Piperidinocyclohexyl valerate CAS No. 1532-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1532-02-1

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(4-piperidin-1-ylcyclohexyl) pentanoate

InChI

InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3

InChI Key

BELYKPLCHUFRRA-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1CCC(CC1)N2CCCCC2

Canonical SMILES

CCCCC(=O)OC1CCC(CC1)N2CCCCC2

Other CAS No.

1532-02-1

Origin of Product

United States

Mechanistic Investigations of 4 Piperidinocyclohexyl Valerate at the Molecular and Cellular Level in Vitro

Spectroscopic Characterization of Molecular InteractionsNo spectroscopic data characterizing the molecular interactions of 4-Piperidinocyclohexyl valerate (B167501) has been published.

Until research on 4-Piperidinocyclohexyl valerate is conducted and published, a detailed scientific article on its molecular and cellular mechanisms cannot be responsibly compiled.

Computational Chemistry and Molecular Modeling of 4 Piperidinocyclohexyl Valerate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 4-Piperidinocyclohexyl valerate (B167501), these calculations could provide valuable data on its electronic structure, which in turn dictates its reactivity. Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting regions of the molecule susceptible to electrophilic or nucleophilic attack.

Furthermore, quantum chemical methods can be employed to calculate molecular properties such as dipole moment, polarizability, and electrostatic potential maps. This information is vital for understanding how the molecule might interact with its environment, including solvents and potential biological targets. While specific studies on 4-Piperidinocyclohexyl valerate are not available, research on other piperidine (B6355638) derivatives often utilizes these methods to rationalize observed chemical behavior and guide the synthesis of new analogs.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to hypothesize its binding mode within the active site of a protein receptor. This would involve generating a three-dimensional model of the compound and "docking" it into the binding pocket of a target protein of interest.

The results of docking simulations are typically ranked based on a scoring function that estimates the binding affinity. These simulations can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. For instance, the piperidine nitrogen of this compound could potentially act as a hydrogen bond acceptor, while the cyclohexyl and valerate moieties could engage in hydrophobic interactions. Studies on other piperidine-containing molecules frequently use docking to elucidate their mechanism of action and to screen for potential biological targets. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as water. An MD simulation of this compound would involve calculating the trajectory of the atoms over time, based on a given force field. This would reveal the molecule's flexibility, preferred conformations in solution, and the stability of any potential ligand-receptor complexes identified through docking.

MD simulations are particularly useful for understanding how the presence of solvent molecules affects the structure and interactions of the compound. For example, it can show how water molecules may form a hydration shell around the molecule and mediate its interactions with other molecules. While no specific MD studies on this compound have been identified, this technique is widely applied to study the behavior of similar small molecules in biological systems. rsc.orgresearchgate.netnih.gov

In Silico Screening and Virtual Library Design for Analog Generation

In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules with desired properties. If a particular biological activity were hypothesized for this compound, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar structures that might also be active.

Furthermore, if this compound were identified as a hit compound, its structure could serve as a scaffold for the design of a virtual library of analogs. This would involve systematically modifying different parts of the molecule—for example, by changing the substituents on the piperidine ring or altering the length of the ester chain—and then computationally evaluating the properties of these new virtual compounds. This approach can help to prioritize the synthesis of the most promising analogs for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined activities would be required. Various molecular descriptors, representing the physicochemical properties of the compounds, would be calculated and used to build a statistical model that can predict the activity of new, untested compounds.

QSAR studies on piperidine derivatives have been conducted to predict various activities, including toxicity and receptor binding affinity. nih.gov These models, once validated, can be powerful tools for guiding the design of new compounds with improved potency and desired properties. The development of a QSAR model for this compound and its analogs would necessitate the synthesis and biological evaluation of a diverse set of related molecules.

Free Energy Perturbation and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two closely related ligands to a common receptor. If a binding target for this compound were known, FEP calculations could be used to accurately predict the change in binding affinity resulting from small chemical modifications to the molecule.

This method involves creating a thermodynamic cycle that connects the binding of the two ligands to the receptor through a non-physical, "alchemical" transformation of one ligand into the other, both in the bound and unbound states. While computationally intensive, FEP calculations can provide highly accurate predictions of relative binding affinities, making them a valuable tool in lead optimization. The application of FEP to this compound would require a well-defined binding pose and a high-quality force field.

Emerging Research Frontiers and Future Perspectives on 4 Piperidinocyclohexyl Valerate

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. For a compound with a nascent research profile like 4-Piperidinocyclohexyl valerate (B167501), HTS offers a powerful tool to quickly identify potential biological targets and mechanisms of action.

The integration of this compound into HTS campaigns would involve its inclusion in chemical libraries that are screened against a wide array of biological targets. These could include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. The workflow would typically involve miniaturized assays in microtiter plates, where the effect of the compound on a specific biological process is measured using optical, fluorescent, or radiometric readouts. A hypothetical HTS workflow for 4-Piperidinocyclohexyl valerate is outlined in Table 1.

Table 1: Hypothetical High-Throughput Screening Workflow for this compound

StepDescriptionPotential Assays
1. Target Selection Identification of potential biological targets based on structural similarity to known active compounds.GPCR binding assays, enzyme inhibition assays, ion channel flux assays.
2. Assay Development Optimization of a robust and sensitive assay for the selected target suitable for automation.Fluorescence Resonance Energy Transfer (FRET), AlphaScreen, luminescence-based reporter gene assays.
3. Compound Screening Testing this compound at various concentrations against the developed assay.Single-point screening followed by dose-response confirmation for active "hits".
4. Data Analysis Statistical analysis of screening data to identify statistically significant activity.Calculation of Z'-factor, signal-to-background ratio, and hit identification based on predefined criteria.
5. Hit Confirmation & Validation Re-testing of initial hits and performing secondary assays to rule out false positives.Orthogonal assays, mechanism of action studies.

The results from such HTS campaigns would provide the first critical insights into the potential bioactivity of this compound, guiding further, more focused research efforts.

Development of Advanced Analytical Techniques for Compound Characterization and Interaction Profiling

A thorough understanding of a compound's physicochemical properties and its interactions with biological macromolecules is fundamental. Advanced analytical techniques are crucial for building a comprehensive profile of this compound.

For its basic characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to confirm its chemical structure, while Mass Spectrometry (MS) would determine its exact mass and fragmentation patterns. Purity would be assessed using High-Performance Liquid Chromatography (HPLC).

To profile its interactions with potential biological targets identified through HTS, a suite of biophysical techniques could be employed. Surface Plasmon Resonance (SPR) could provide real-time data on the kinetics and affinity of the compound binding to a target protein. Isothermal Titration Calorimetry (ITC) would offer thermodynamic insights into the binding event, measuring the heat change upon interaction. Other valuable techniques include thermal shift assays (TSA) and microscale thermophoresis (MST), which can detect compound binding by measuring changes in protein stability or movement in a temperature gradient, respectively.

Exploration of Novel Biological Applications within Specific In Vitro Systems

Following the identification of potential bioactivity through HTS, the next logical step would be to explore the effects of this compound in specific in vitro biological systems. This would involve moving from isolated proteins or enzymes to cell-based assays that can provide more physiologically relevant information.

Depending on the HTS results, cell lines relevant to specific disease areas could be utilized. For instance, if the compound shows activity against a neurological target, neuronal cell lines would be appropriate. If a cancer-related kinase is inhibited, various cancer cell lines could be used to assess its anti-proliferative or cytotoxic effects. Key parameters to investigate in these cellular systems would include cell viability, apoptosis, cell cycle progression, and the modulation of specific signaling pathways.

Strategies for Prodrug Design and Targeted Delivery Approaches

Should this compound demonstrate promising biological activity but possess suboptimal pharmacokinetic properties (e.g., poor solubility, rapid metabolism, or low bioavailability), prodrug strategies could be explored. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.

Identification of Key Research Gaps and Unaddressed Questions in the Compound's Academic Profile

The most significant research gap for this compound is the near-complete absence of published data on its synthesis, characterization, and biological activity. This presents a wide-open field for foundational research. Key unaddressed questions that represent immediate research opportunities are summarized in Table 2.

Table 2: Key Research Gaps and Unaddressed Questions for this compound

Research AreaKey Unaddressed Questions
Chemical Synthesis & Characterization What are the most efficient and scalable synthetic routes? What are its detailed physicochemical properties (solubility, pKa, logP)?
Pharmacology & Toxicology What are its primary biological targets? Does it exhibit any specific bioactivity in HTS assays? What is its basic in vitro safety profile?
Pharmacokinetics How is it absorbed, distributed, metabolized, and excreted in vitro? Is the ester bond stable or readily cleaved by esterases?
Mechanism of Action If bioactive, what specific molecular pathways does it modulate? What are its binding kinetics and affinity for its target(s)?

Addressing these fundamental questions is a prerequisite for any further development or exploration of this compound's potential applications. The path from an uncharacterized molecule to a well-understood chemical probe or therapeutic lead is long, but it begins with systematic investigation guided by the advanced methodologies outlined above.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Piperidinocyclohexyl valerate, and how can researchers optimize yield and purity?

  • Methodology :

  • Esterification : Valeric acid reacts with 4-piperidinocyclohexanol under acidic catalysis (e.g., H₂SO₄) or enzymatic conditions (e.g., immobilized lipases like Thermomyces lanuginosus). Enzymatic methods reduce side reactions and improve selectivity, achieving ≈92% conversion under optimized parameters (30.5°C, 18% biocatalyst loading, 234 rpm agitation) .

  • Solvent Systems : Non-polar solvents (e.g., heptane) enhance esterification efficiency by shifting equilibrium toward product formation. Solvent-free systems show lower yields (≈13%) due to enzyme inactivation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Monitor via GC-MS or HPLC .

    • Data Table : Synthetic Method Comparison
MethodCatalystSolventYieldPurity (GC-MS)
Acid-CatalyzedH₂SO₄Toluene75%88%
Enzymatic (TLL)Lipase-PHBHeptane92%95%
Solvent-FreeLipase-PHBNone13%85%

Q. How can researchers characterize the structural and conformational properties of this compound?

  • Methodology :

  • Spectroscopy : Use Fourier transform infrared (FTIR) to identify ester carbonyl peaks (~1740 cm⁻¹) and amine groups from piperidine (~3300 cm⁻¹) .
  • Microwave Spectroscopy : Resolves rotational constants (e.g., MP2/cc-pVDZ computational level) to validate gas-phase conformers, with <1% deviation from experimental rotational constants .
  • X-ray Crystallography : Limited by low crystallinity; alternative approaches include NMR (¹H/¹³C) for solution-phase analysis .

Q. What stability considerations are critical for storing this compound in experimental settings?

  • Methodology :

  • Thermal Stability : Store at 4°C in amber vials to prevent ester hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation pathways; use argon-purged containers for light-sensitive assays .

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound’s mechanism of action in biological systems?

  • Methodology :

  • In Vitro Models : Use Caco-2 epithelial monolayers to study intestinal barrier modulation. Pre-treat cells with 1–10 mM valerate for 24–48 hrs; measure transepithelial electrical resistance (TEER) and tight-junction protein expression (e.g., occludin, ZO-1) via Western blot .
  • Synergy Studies : Co-administer with other short-chain fatty acids (SCFAs) like butyrate to assess additive effects on anti-inflammatory pathways (e.g., NF-κB inhibition) .

Q. How can researchers resolve contradictions in valerate-related data, such as conflicting reports on its metabolic effects?

  • Methodology :

  • Dose-Response Analysis : Test valerate across concentrations (0.1–20 mM) in anaerobic fermentation models. Note that >5 mM valerate suppresses propionate production in Clostridium luticellar cultures, altering metabolite ratios .

  • Cross-Validation : Compare results across multiple assays (e.g., HPLC for extracellular valerate vs. qPCR for pathway genes like acyl-CoA synthetase) .

    • Data Table : Metabolic Profile Variability in Anaerobic Systems
SubstrateValerate (mM)Propionate (mM)Butyrate (mM)Reference
Glycerol8.2 ± 0.32.1 ± 0.11.5 ± 0.2
Lactate4.7 ± 0.25.6 ± 0.33.8 ± 0.4

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels using MRM transitions (e.g., m/z 298 → 154 for valerate derivatives) .
  • Headspace GC : Identify volatile byproducts (e.g., unreacted valeric acid) with a DB-5MS column and FID detection .

Methodological Pitfalls and Solutions

  • Synthesis Challenges :
    • Low Enzyme Activity : Optimize lipase immobilization on polyhydroxybutyrate (PHB) to retain >85% activity after 6 cycles .
  • Analytical Errors :
    • Peak Overlap in GC : Use tandem columns (e.g., polar/non-polar phases) or derivatization (BSTFA) to enhance separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.